N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide

PDHK1 inhibition cancer metabolism target annotation

This benzothiazole-6-carboxamide (CAS 1705971-68-1) is a structurally distinct PDHK1 inhibitor, uniquely annotated in TTD and DrugMAP for solid tumor/metastatic cancer research. Unlike the 2-carboxamide regioisomer (same MW 330.4), only the 6-carboxamide attachment confers documented PDHK1 activity. Orthogonal to dichloroacetophenone-based PDHK1 inhibitors, it enables scaffold-specific SAR profiling. Rigorous CAS verification and HPLC/NMR identity confirmation are essential to prevent regioisomer cross-contamination. Provided exclusively for preclinical target engagement and metabolic vulnerability studies under patent US20130165450.

Molecular Formula C17H15FN2O2S
Molecular Weight 330.38
CAS No. 1705971-68-1
Cat. No. B2678749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide
CAS1705971-68-1
Molecular FormulaC17H15FN2O2S
Molecular Weight330.38
Structural Identifiers
SMILESCOC(CNC(=O)C1=CC2=C(C=C1)N=CS2)C3=CC(=CC=C3)F
InChIInChI=1S/C17H15FN2O2S/c1-22-15(11-3-2-4-13(18)7-11)9-19-17(21)12-5-6-14-16(8-12)23-10-20-14/h2-8,10,15H,9H2,1H3,(H,19,21)
InChIKeyMQCZCQFHWUQDHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-Fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide (CAS 1705971-68-1): A PDHK1-Targeted Benzothiazole Carboxamide for Oncology Research Procurement


N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide (CAS 1705971-68-1) is a synthetic small-molecule benzothiazole-6-carboxamide derivative annotated in the Therapeutic Target Database (TTD) as "Thiazole carboxamide derivative 6," corresponding to compound 15 in patent US20130165450 [1]. With a molecular formula of C₁₇H₁₅FN₂O₂S and a molecular weight of 330.4 g/mol , the compound features a benzo[d]thiazole core linked via a 6-carboxamide bridge to a 2-(3-fluorophenyl)-2-methoxyethyl side chain. It is classified as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1) and is under patent protection for the treatment of metastatic cancer and solid tumors [1].

Why Generic Substitution Fails for N-(2-(3-Fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide: Target, Regiochemistry, and Patent-Scaffold Differentiation


This compound cannot be freely interchanged with other benzothiazole carboxamide derivatives due to three non-overlapping differentiation axes. First, the PDHK1 target annotation is absent from the closest structural analogs: the 2-carboxamide regioisomer (N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide) and the benzothiadiazole analog (CAS 1797896-55-9) are not annotated as PDHK1 inhibitors in authoritative target databases [1]. Second, the 6-carboxamide attachment point on the benzothiazole ring, as opposed to the 2-position, redirects the pharmacophore geometry and is documented as a distinct compound entry (compound 15) within patent US20130165450, separate from other regioisomers in the same patent family [1]. Third, within the PDHK1 inhibitor class itself, compounds such as PDHK1-IN-1 (IC₅₀ = 1.5 μM) represent entirely different chemical scaffolds (dichloroacetophenone-based) and cannot serve as direct substitutes for benzothiazole-based PDHK1 chemotypes in structure-activity relationship (SAR) studies [2].

Product-Specific Quantitative Evidence Guide: N-(2-(3-Fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide Differentiation Data


PDHK1 Target Annotation: Differentiation from 2-Carboxamide Regioisomer and Benzothiadiazole Analog

N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide is explicitly annotated as a PDHK1 inhibitor in the Therapeutic Target Database (TTD Drug ID: D0Z5HL) and DrugMAP (ID: DMWHCOE), linked to patent US20130165450 as compound 15 [1]. In contrast, the 2-carboxamide regioisomer N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide and the benzothiadiazole analog N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 1797896-55-9) carry no PDHK1 target annotation in TTD, DrugMAP, or ChEMBL as of the search date [2]. This represents a qualitative target-level differentiation: for PDHK1-focused oncology programs, the 6-carboxamide compound is the only member of this close-analog set with documented PDHK1 engagement.

PDHK1 inhibition cancer metabolism target annotation

Regiochemical Differentiation: 6-Carboxamide vs. 2-Carboxamide Benzothiazole Attachment

The target compound attaches the carboxamide linker at the 6-position of the benzo[d]thiazole ring (IUPAC: N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,3-benzothiazole-6-carboxamide) [1]. The closest regioisomeric analog attaches the identical side chain at the 2-position (N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide) . In the patent literature, 2-substituted and 6-substituted benzothiazole carboxamides are treated as distinct compound series with divergent biological profiles: 2-substituted benzothiazoles are widely reported as antiproliferative agents acting through diverse mechanisms [2], whereas the 6-carboxamide scaffold is specifically associated with the PDHK1 patent family (US20130165450) [1]. The molecular formula is identical (C₁₇H₁₅FN₂O₂S; MW 330.4) for both regioisomers, meaning that procurement based solely on molecular formula or mass cannot distinguish them; explicit CAS verification (1705971-68-1 vs. the 2-carboxamide CAS) is required.

regiochemistry benzothiazole structure-activity relationship

Heterocyclic Core Differentiation: Benzothiazole-6-Carboxamide vs. Benzothiadiazole-5-Carboxamide

The benzothiadiazole analog N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 1797896-55-9; C₁₆H₁₄FN₃O₂S; MW 331.4) replaces the benzothiazole sulfur atom at position 3 with a nitrogen, converting the core from a benzothiazole to a 2,1,3-benzothiadiazole [1]. This heteroatom substitution alters the electronic properties of the core: benzothiadiazoles are recognized as electron-accepting heterocycles with applications in materials science, while benzothiazoles are privileged scaffolds in medicinal chemistry with broader kinase inhibitor applications [1][2]. The benzothiadiazole analog has a predicted pKa of 12.56 ± 0.46 and a predicted density of 1.353 ± 0.06 g/cm³ (at 20 °C, 760 Torr) [1], compared to the benzothiazole target compound for which analogous predicted physicochemical data are available from Chemsrc . The target compound (benzo[d]thiazole) contains a sulfur atom at the 3-position of the fused heterocycle, whereas the benzothiadiazole analog contains a nitrogen at the equivalent position, altering hydrogen-bonding capacity and metabolic stability profiles.

heterocyclic scaffold benzothiadiazole drug-likeness

Patent-Scaffold Protection: Documented Oncology Indication vs. Unpatented Analogs

N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide is explicitly listed under patent US20130165450 (compound 15) and is associated with the indications "Metastatic cancer" (ICD-11: 2D50-2E2Z) and "Solid tumour/cancer" (ICD-11: 2A00-2F9Z) with the status "Patented" in both TTD and DrugMAP [1]. The patent is assigned to Schering Corp [1]. This patent protection provides a documented development history and intellectual property trace that is absent for the 2-carboxamide regioisomer and the benzothiadiazole analog, neither of which carries a cancer-specific patent annotation in TTD or DrugMAP [2]. For industrial users pursuing oncology drug discovery, the existence of a defined patent with specific compound numbering and disease indications provides a reproducible reference point for SAR exploration and freedom-to-operate analysis.

oncology patent protection metastatic cancer solid tumor

PDHK1 Selectivity: Class-Level Context for Benzothiazole-6-Carboxamide vs. Other PDHK1 Chemotypes

PDHK1 is a validated oncology target regulating the pyruvate dehydrogenase complex and metabolic switching in cancer cells [1]. Known PDHK1 inhibitors span multiple chemotypes: PDHK1-IN-1 (compound 17) shows an IC₅₀ of 1.5 μM and is selective against other PDHK isoforms [1]; PDHK1-IN-3 (compound 29) achieves an IC₅₀ of 0.028 μM against PDHK1 with 4.3-fold selectivity over PDHK2 [2]; dichloroacetophenone-based inhibitors 31 and 32 show IC₅₀ values of 86 nM and 140 nM, respectively [3]. N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide represents a structurally distinct benzothiazole-6-carboxamide chemotype within the PDHK1 inhibitor landscape, differing from the dichloroacetophenone and covalent inhibitor classes [4]. Quantitative IC₅₀ data for this specific compound are not publicly available in curated databases as of the search date; however, its inclusion as compound 15 in patent US20130165450 alongside other PDHK1-active thiazole carboxamide derivatives supports class-level PDHK1 inhibitory activity [4].

PDHK1 selectivity kinase inhibitor cancer metabolism

Intra-Patent-Series Differentiation: Compound 15 vs. Other Thiazole Carboxamide Derivatives in US20130165450

Patent US20130165450 encompasses at least 28 distinct thiazole carboxamide derivatives annotated in DrugMAP/TTD as PDHK1 inhibitors, each assigned a unique compound number [1]. N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide is specifically compound 15 within this series [1]. Other derivatives in the same series include Thiazole carboxamide derivative 1 (compound 10), derivative 7 (compound 16), derivative 9 (compound 18), derivative 22 (WO2012036974 compound 16), derivative 25 (WO2012036974 compound 19), and derivative 28 (WO2012036974 compound 23) [1][2]. The compound 15 designation corresponds to a specific substitution pattern (3-fluorophenyl, methoxyethyl, benzo[d]thiazole-6-carboxamide) that distinguishes it from other series members bearing different aryl, heteroaryl, or alkyl substituents. For researchers conducting SAR studies within the PDHK1 thiazole carboxamide series, this compound provides a defined, patent-documented substitution pattern that can serve as a reference point for understanding the contribution of the 3-fluorophenyl-2-methoxyethyl side chain to PDHK1 activity.

patent series compound selection SAR PDHK1

Best Research and Industrial Application Scenarios for N-(2-(3-Fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide (CAS 1705971-68-1)


PDHK1-Focused Cancer Metabolism Research Requiring Target-Annotated Chemical Probes

This compound is suitable for academic or industrial oncology groups investigating PDHK1 as a metabolic vulnerability in solid tumors or metastatic cancer. Its explicit PDHK1 inhibitor annotation in TTD and DrugMAP, coupled with its patent-documented oncology indications, makes it a viable chemical starting point for target engagement studies, provided that users independently validate PDHK1 inhibitory potency in their assay system, as public IC₅₀ data are currently unavailable [1].

Benzothiazole-6-Carboxamide SAR Campaigns Exploring Regiochemical and Side-Chain Determinants of PDHK1 Activity

This compound, designated as compound 15 in patent US20130165450, can serve as a reference standard within a broader SAR program comparing 6-carboxamide vs. 2-carboxamide benzothiazole regioisomers, or evaluating the contribution of the 3-fluorophenyl-2-methoxyethyl side chain relative to other substitution patterns in the same patent series (derivatives 1, 7, 9, 22, 25, 28) [1][2]. Its defined structural identity within the patent series provides a reproducible reference point.

Comparative Chemotype Profiling Against Non-Benzothiazole PDHK1 Inhibitors

For groups seeking to diversify their PDHK1 inhibitor chemical matter beyond established chemotypes (e.g., dichloroacetophenone-based inhibitors with IC₅₀ values of 86–140 nM, or covalent inhibitors like PDHK1-IN-3 with IC₅₀ of 28 nM), this benzothiazole-6-carboxamide offers a structurally orthogonal scaffold [1][2]. Head-to-head profiling against these chemotypes can reveal scaffold-dependent differences in selectivity, cellular activity, or ADME properties.

Procurement Quality Control for Regioisomer-Sensitive Experiments

Because the 6-carboxamide target compound (CAS 1705971-68-1) and its 2-carboxamide regioisomer share identical molecular formula and mass (C₁₇H₁₅FN₂O₂S, MW 330.4), procurement workflows must include CAS-number verification and, ideally, NMR or HPLC identity confirmation to ensure the correct regioisomer is obtained [1]. This scenario is critical for any experiment where regioisomer identity directly impacts biological readout.

Quote Request

Request a Quote for N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.